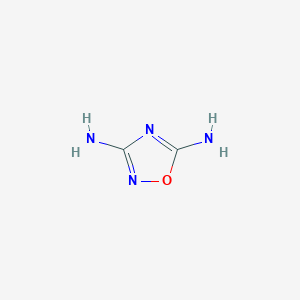

1,2,4-Oxadiazole-3,5-diamine

Description

Contextualization within Oxadiazole Heterocycle Chemistry

Oxadiazoles are a class of five-membered heterocyclic compounds that contain one oxygen atom and two nitrogen atoms within the ring. chim.itencyclopedia.pubnih.gov Depending on the relative positions of the heteroatoms, four distinct isomers exist: 1,2,3-oxadiazole, 1,2,4-oxadiazole (B8745197), 1,2,5-oxadiazole (furazan), and 1,3,4-oxadiazole (B1194373). chim.itencyclopedia.pubnih.govscielo.br Among these, the 1,2,4- and 1,3,4-oxadiazole isomers have been the most extensively studied and utilized, particularly in medicinal chemistry and materials science. nih.govscielo.br

The 1,2,4-oxadiazole ring is characterized by a low level of aromaticity and a polarized, readily cleavable O-N bond, which explains its tendency to undergo thermal or photochemical rearrangements. chim.it Despite this, the ring is notably stable in various chemical environments, including in the presence of strong acids like concentrated sulfuric acid. scielo.br A key feature of the 1,2,4-oxadiazole scaffold is its role as a bioisostere for amide and ester functionalities. scielo.brmdpi.comnih.gov This means it can replace these groups in biologically active molecules without significantly altering their spatial arrangement, while often improving metabolic stability. scielo.br The nitrogen atoms in the ring can act as hydrogen bond acceptors, further contributing to its ability to mimic the interactions of amides and esters with biological targets. scielo.brrjptonline.org

| Isomer | Structure | Key Characteristics |

| 1,2,3-Oxadiazole |  | Generally unstable and prone to ring-opening. encyclopedia.pubscielo.br |

| 1,2,4-Oxadiazole |  | Stable, acts as a bioisostere for esters and amides, widely used in drug discovery. scielo.brnih.gov |

| 1,2,5-Oxadiazole (Furazan) |  | Used as a scaffold for high-energy density materials and has applications as biologically active compounds. encyclopedia.pub |

| 1,3,4-Oxadiazole |  | The most studied isomer, with extensive applications in pharmaceuticals and materials science. encyclopedia.pubnih.gov |

Historical Perspective on 1,2,4-Oxadiazole Development and Research

The history of the 1,2,4-oxadiazole ring system dates back to 1884, when it was first synthesized and described by Tiemann and Krüger, who initially referred to it as "azoxime". chim.itencyclopedia.pubnih.gov For several decades following its discovery, the heterocycle received only sporadic attention from the chemical community. researchgate.net

It was not until the 1960s, nearly 80 years after its first synthesis, that interest in 1,2,4-oxadiazoles began to grow significantly. chim.itnih.gov This renewed focus was largely driven by the discovery of its unique photochemical rearrangement properties. nih.govresearchgate.net In subsequent years, research expanded dramatically, particularly in the field of medicinal chemistry, where the 1,2,4-oxadiazole ring was recognized as a valuable pharmacophore. chim.itnih.gov The first commercial drug containing this scaffold was Oxolamine, introduced in the 1960s as a cough suppressant. chim.it Over the last few decades, the number of publications and patents involving 1,2,4-oxadiazole derivatives has surged, indicating its established importance in the development of new therapeutic agents and advanced materials. nih.govrsc.org

| Year | Milestone | Reference |

| 1884 | First synthesis of the 1,2,4-oxadiazole heterocycle by Tiemann and Krüger. | chim.itencyclopedia.pubnih.gov |

| 1960s | Increased research interest due to the discovery of its photochemical rearrangements. | chim.itnih.gov |

| 1960s | Introduction of Oxolamine, the first commercial drug featuring a 1,2,4-oxadiazole core. | chim.it |

| 1980s-Present | Extensive exploration in medicinal chemistry, leading to a vast number of biologically active compounds. | encyclopedia.pubnih.gov |

| 2010s-Present | Growing interest in 1,2,4-oxadiazole derivatives as energetic materials. | researchgate.netresearchgate.net |

Significance of the 3,5-Diamine Scaffold in Advanced Chemical Research

The presence of two amino groups at the C3 and C5 positions of the 1,2,4-oxadiazole ring, as seen in 1,2,4-Oxadiazole-3,5-diamine, imparts specific properties and opens up unique avenues for research. This diamine scaffold provides two reactive sites for further chemical modification, allowing for the synthesis of a diverse range of derivatives with tailored functionalities.

One significant area of application for this scaffold is in the field of energetic materials. Research has shown that the 3-amino group of this compound can undergo reactions, such as Mannich-type condensations, to introduce explosophoric groups like the trinitroethyl moiety. researchgate.netlanl.gov The resulting compound, N³-(2,2,2-trinitroethyl)-1,2,4-oxadiazole-3,5-diamine, has been identified as a promising energetic material with performance characteristics comparable to RDX. researchgate.net The diamino-oxadiazole backbone contributes to a high nitrogen content and favorable oxygen balance, which are desirable properties for high-energy compounds.

In medicinal chemistry, the 3,5-diamino arrangement serves as a versatile scaffold. The two amine groups can be independently substituted to create libraries of compounds for screening against various biological targets. For instance, N-substituted 1,2,4-oxadiazole-3,5-diamines have been synthesized and investigated for their H2-antagonistic activity. researchgate.net While research on the closely related 3,5-diamino-1,2,4-triazole scaffold has shown its utility in developing potent and specific enzyme inhibitors, the analogous oxadiazole system remains an area of active investigation. nih.gov The synthesis of this compound itself can be achieved through methods such as the reaction of dicyanamide (B8802431) with hydroxylamine (B1172632) hydrochloride, providing a straightforward entry point to this valuable chemical scaffold. beilstein-journals.org

| Derivative/Related Scaffold | Area of Research | Key Finding |

| N³-(2,2,2-Trinitroethyl)-1,2,4-oxadiazole-3,5-diamine | Energetic Materials | A promising material with high detonation performance and oxidizing potential. researchgate.netlanl.gov |

| N-substituted 1,2,4-Oxadiazole-3,5-diamines | Medicinal Chemistry | Investigated for H2-antagonistic activity on the isolated guinea-pig atrium. researchgate.net |

| 3,5-Diamino-1,2,4-triazoles | Medicinal Chemistry | A related scaffold that has yielded potent and reversible inhibitors of enzymes like LSD1. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1,2,4-oxadiazole-3,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4O/c3-1-5-2(4)7-6-1/h(H4,3,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAWFQBQRCNCLFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NOC(=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70325818 | |

| Record name | 1,2,4-oxadiazole-3,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34139-57-6 | |

| Record name | 1,2,4-Oxadiazole, 3,5-diamino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034139576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Oxadiazole, 3,5-diamino- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=519260 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,4-oxadiazole-3,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4-OXADIAZOLE, 3,5-DIAMINO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UNW2VPF27N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,2,4 Oxadiazole 3,5 Diamine and Its Derivatives

Fundamental Approaches to 1,2,4-Oxadiazole (B8745197) Ring Construction

The synthesis of the 1,2,4-oxadiazole ring is primarily achieved through two well-established and versatile methods: the [3+2] cycloaddition of nitriles and nitrile oxides, and the [4+1] cyclization involving amidoximes and acid derivatives. chim.it

One of the classical and fundamental methods for constructing the 1,2,4-oxadiazole skeleton is the 1,3-dipolar cycloaddition reaction. chim.itnih.gov This process, often categorized as a [3+2] cycloaddition, involves the reaction between a nitrile (R¹-C≡N) and a nitrile oxide (R²-C≡N⁺-O⁻). chim.itchem-station.com Nitrile oxides are highly reactive intermediates and, in the absence of a suitable trapping agent like a nitrile, can rapidly dimerize. chem-station.com

The reaction proceeds by the addition of the nitrile oxide, the 1,3-dipole, across the carbon-nitrogen triple bond of the nitrile, which acts as the dipolarophile. nih.govnih.govmdpi.com A key characteristic of this route is its regioselectivity; the substituent from the starting nitrile (R¹) typically ends up at the C(5) position of the resulting 1,2,4-oxadiazole ring, while the substituent from the nitrile oxide (R²) is found at the C(3) position. chim.it This method is significant in organic synthesis for creating various heterocyclic systems. chem-station.comresearchgate.net For instance, the reaction of nitrile oxides generated in situ from α-nitroketones with nitriles can produce 3-acyl-1,2,4-oxadiazoles. organic-chemistry.org

The most widely employed and versatile strategy for synthesizing 1,2,4-oxadiazoles is the cyclization of an amidoxime (B1450833) with a carboxylic acid or its derivatives. chim.itnih.gov This approach is considered a [4+1] synthesis, where four atoms (C, N, N, O) are contributed by the amidoxime and one atom (C) comes from the acid derivative. chim.it

This method involves an initial O-acylation of the amidoxime by the acid derivative, forming an O-acylamidoxime intermediate, which may or may not be isolated. chim.itmdpi.com This intermediate then undergoes a cyclodehydration reaction to form the final 1,2,4-oxadiazole ring. mdpi.com A wide array of acid derivatives can be used, including:

Acyl chlorides . nih.govnih.gov

Carboxylic acids , often activated in situ with coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC.HCl), dicyclohexylcarbodiimide (B1669883) (DCC), or Vilsmeier reagent. chim.itnih.govnih.govmdpi.com

Carboxylic acid esters . nih.gov

Aldehydes . nih.gov

The reaction conditions for this cyclization are diverse, ranging from room temperature to elevated temperatures and can be facilitated by microwave irradiation to shorten reaction times. nih.govresearchgate.net One-pot procedures starting from nitriles and hydroxylamine (B1172632) to form the amidoxime in situ, followed by reaction with an acid derivative, have also been developed, offering an efficient pathway to 3,5-disubstituted 1,2,4-oxadiazoles. nih.govmdpi.comrsc.org

| Starting Materials | Reagents/Conditions | Product Type | Reference(s) |

| Amidoxime, Carboxylic Acid | EDC.HCl, 110 °C | 3,5-Disubstituted-1,2,4-oxadiazole | nih.gov |

| Amidoxime, Acyl Chloride | Toluene (B28343), 100 °C | 3,5-Disubstituted-1,2,4-oxadiazole | rjptonline.org |

| Amidoxime, Carboxylic Acid | Vilsmeier Reagent, Trimethylamine, RT | 3,5-Disubstituted-1,2,4-oxadiazole | nih.govmdpi.com |

| Nitrile, Hydroxylamine, Aldehyde | Base, One-pot | 3,5-Disubstituted-1,2,4-oxadiazole | rsc.org |

| Amidoxime, Carboxylic Acid Ester | NaOH/DMSO, RT | 3,5-Disubstituted-1,2,4-oxadiazole | nih.gov |

Regioselective Synthesis Strategies for Diaminated 1,2,4-Oxadiazoles

Achieving specific substitution patterns on the 1,2,4-oxadiazole ring, particularly for diaminated derivatives, requires regioselective synthetic strategies. The choice of precursors and reaction pathways dictates whether the amino or substituted amino groups are positioned at the C(3) or C(5) position of the heterocyclic core.

A notable method for the synthesis of 3-amino-1,2,4-oxadiazoles involves the oxidative cyclization of N-acylguanidines. mdpi.com This strategy provides a direct route to installing an amino group at the C(3) position. In a mild and efficient protocol, aromatic N-acylguanidines can be cyclized using an oxidant such as iodobenzene (B50100) diacetate (PIDA) in dimethylformamide (DMF) at room temperature. mdpi.comresearchgate.netrsc.org The reaction proceeds through the oxidative formation of the N-O bond within the oxadiazole ring. mdpi.com This approach allows for the preparation of various 3-amino-5-aryl-1,2,4-oxadiazoles in moderate to good yields. researchgate.netrsc.org Further substitution on the 5-position can be achieved by selecting the appropriate acyl group in the N-acylguanidine precursor.

| Precursor | Reagent/Oxidant | Product | Reference(s) |

| N-carbamimidoylbenzamide | PIDA, DMF, RT | 5-Phenyl-1,2,4-oxadiazol-3-amine | rsc.org |

| Aromatic N-acylguanidines | PIDA, DMF, RT | 3-Amino-1,2,4-oxadiazoles | mdpi.comresearchgate.net |

The synthesis of 5-amino substituted 1,2,4-oxadiazoles is conveniently achieved through the reaction of amidoximes with carbodiimides. rjptonline.orgclockss.orgnih.gov This method directly introduces a substituted amino group at the C(5) position of the oxadiazole ring. The reaction of various aryl, benzyl, or alkyl amidoximes with commercially available carbodiimides proceeds in a single step to furnish the desired 5-alkylamino- or 5-arylamino-1,2,4-oxadiazoles in high yields. clockss.orgbeilstein-journals.org

For example, the condensation of a C-glucosyl amidoxime with N,N'-dialkylcarbodiimides in refluxing toluene yields 3-glucosyl-5-alkylamino-1,2,4-oxadiazoles. beilstein-journals.orgd-nb.info Similarly, reaction with Vilsmeier salts, generated from ureas, can produce 5-dialkylamino-1,2,4-oxadiazoles. beilstein-journals.orgd-nb.info The reaction conditions can be tuned based on the reactivity of the carbodiimide; alkyl carbodiimides typically react in toluene, whereas aromatic carbodiimides may require a solvent like DMF at higher temperatures. clockss.org This synthetic strategy provides versatile access to a range of 5-amino-3-(substituted)-1,2,4-oxadiazoles. beilstein-journals.orgd-nb.info

| Amidoxime | Reagent | Solvent/Temp | Product | Yield | Reference(s) |

| Benzamidoxime | N,N'-Dicyclohexylcarbodiimide (DCC) | Toluene | 5-Cyclohexylamino-3-phenyl-1,2,4-oxadiazole | 81% | clockss.org |

| C-glucosyl amidoxime | N,N'-Diisopropylcarbodiimide | Toluene, Reflux | 3-Glucosyl-5-(isopropylamino)-1,2,4-oxadiazole | Quantitative | beilstein-journals.orgd-nb.info |

| C-glucosyl amidoxime | Vilsmeier Salts | Base | 3-Glucosyl-5-(dialkylamino)-1,2,4-oxadiazole | N/A | beilstein-journals.orgd-nb.info |

| Aryl/Alkyl Amidoximes | Various Carbodiimides | Toluene or DMF | 5-Alkyl/Arylamino-3-aryl/alkyl-1,2,4-oxadiazoles | >65% | clockss.org |

The synthesis of 1,2,4-oxadiazole-3,5-diamine and its derivatives can also be approached from precursors containing a cyano group adjacent to a functionality that can react with hydroxylamine. While direct synthesis from 3-cyanoisothioureas is a specific pathway, related strategies often involve the reaction of hydroxylamine with precursors like dicyandiamide (B1669379) or cyanoguanidine. In these syntheses, hydroxylamine adds to one of the nitrile or nitrile-like groups to form an amidoxime intermediate in situ. This intermediate then undergoes intramolecular cyclization to form the aminated 1,2,4-oxadiazole ring. For instance, the reaction of dicyandiamide with hydroxylamine hydrochloride can lead to the formation of this compound. The reaction conditions, such as solvent and temperature, are critical for directing the cyclization to the desired oxadiazole product. This general approach highlights the utility of cyano-containing precursors in building the core heterocyclic structure with amino functionalities at both the C(3) and C(5) positions.

Derivatization and Functionalization of the Diamine Moieties

The presence of two primary amino groups on the 1,2,4-oxadiazole ring offers rich opportunities for derivatization and the introduction of diverse functional groups. These moieties can undergo a variety of chemical transformations, allowing for the synthesis of a broad library of compounds.

The Mannich reaction is a three-component organic reaction involving the aminoalkylation of an acidic proton located on a carbon or nitrogen atom. wikipedia.org In the context of this compound, the primary amino groups can serve as the amine component in this condensation. The general reaction involves the condensation of the amine, a non-enolizable aldehyde (typically formaldehyde), and a C-H acidic compound to form a β-amino-carbonyl compound, known as a Mannich base. wikipedia.org

While specific examples detailing the Mannich reaction on this compound are not extensively documented, the reactivity of amino and N-H groups on related oxadiazole scaffolds illustrates the potential of this pathway. For instance, studies have shown that 1,3,4-oxadiazole-2(3H)-thiones can undergo aminomethylation via a Mannich reaction. nih.gov In these cases, the N-H proton of the heterocyclic ring condenses with formaldehyde (B43269) and various primary or secondary amines, such as substituted piperidines, to yield N-Mannich bases in moderate to good yields. nih.govnih.gov This demonstrates the utility of the Mannich reaction for functionalizing N-H bonds within the oxadiazole family, a principle that extends to the exocyclic amino groups of this compound.

Oxidative cyclization represents a powerful strategy for the synthesis of the 1,2,4-oxadiazole ring itself, particularly for producing 3-amino substituted derivatives. These methods typically involve the formation of a key N-O bond through the action of an oxidizing agent.

A prominent method involves the use of iodobenzene diacetate (PIDA) as a mild and efficient oxidant to mediate the intramolecular cyclization of N-acylguanidines or related precursors. nih.govrsc.org This approach allows for the synthesis of various 3-amino-5-aryl-1,2,4-oxadiazoles in moderate to good yields at ambient temperature. rsc.org The reaction is valued for its operational simplicity, high tolerance for different functional groups, and the low toxicity of the reagents. rsc.org Other oxidative systems, such as N-bromosuccinimide (NBS), have also been employed to promote the oxidative cyclization of N-acyl amidines, affording substituted 1,2,4-oxadiazoles in nearly quantitative yields. nih.gov More recently, environmentally benign electrochemical methods have been developed for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from N-benzyl amidoximes through anodic oxidation, which proceeds via an iminoxy radical intermediate followed by intramolecular cyclization. mdpi.comrsc.org These pathways are crucial for constructing the core 3-amino-1,2,4-oxadiazole structure that can be a precursor to or an analog of this compound.

The amino groups of this compound are nucleophilic and can readily participate in substitution reactions to form a wide array of derivatives. These reactions are fundamental for elaborating the core structure and introducing functionalities that can modulate the compound's properties.

Acylation is a common transformation, where the amino groups react with acylating agents like acid chlorides, anhydrides, or activated carboxylic acids. For example, 2-amino-1,3,4-oxadiazole derivatives have been shown to react with chloroacetyl chloride to yield the corresponding N-acylated products. d-nb.info Similarly, coupling with N-protected amino acids, such as N-(tert-butoxycarbonyl)glycine, can be achieved using standard peptide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP). d-nb.info Subsequent deprotection of the Boc group yields amino acid amide derivatives of the oxadiazole core. d-nb.info Furthermore, the reaction with isocyanates provides a direct route to urea (B33335) derivatives. The reaction of an amino-oxadiazole with 3-chlorophenyl isocyanate, for example, affords the corresponding substituted urea. d-nb.info These nucleophilic substitution reactions highlight the versatility of the amino groups for creating diverse libraries of functionalized this compound derivatives.

Advanced and Efficient Synthetic Protocols

To overcome the limitations of traditional synthetic methods, such as long reaction times and harsh conditions, advanced protocols have been developed. These modern techniques offer improved efficiency, higher yields, and greater synthetic flexibility.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, significantly accelerating reaction rates and often improving product yields. nih.gov This technology has been successfully applied to the synthesis of 1,2,4-oxadiazole derivatives. The use of microwave irradiation can dramatically reduce reaction times from hours to minutes. researchgate.net

One notable application is the one-pot, three-component synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from aromatic nitriles, hydroxylamine hydrochloride, and sodium carbonate in ethylene (B1197577) glycol. researchgate.net Under microwave irradiation, this reaction proceeds rapidly and in high yields. researchgate.net Microwave energy has also been effectively used for the cyclodehydration step in forming the oxadiazole ring. For instance, the conversion of N,N'-diacylhydrazines into 2,5-disubstituted 1,3,4-oxadiazoles is efficiently achieved through microwave-assisted cyclodehydration. mdpi.com These methods offer a rapid, efficient, and often solvent-free approach to constructing the oxadiazole core, making them highly attractive for combinatorial chemistry and drug discovery efforts. researchgate.net

The tandem Staudinger/aza-Wittig reaction is a sophisticated and highly efficient strategy for the synthesis of nitrogen-containing heterocycles. nih.govbenthamdirect.com This sequence has been proficiently applied to the synthesis of N,N'-disubstituted-[3,3'-bi(1,2,4-oxadiazole)]-5,5'-diamines, which are complex derivatives of the core diamine structure. nih.gov

Two scalable synthetic routes have been developed starting from diaziglyoxime. nih.gov

Method I (Two-Step): Diaziglyoxime is first treated with various aromatic or aliphatic isocyanates to produce diazioxalimides in high yield. These intermediates then react with triphenylphosphine (B44618) (Ph₃P) to form iminophosphoranes via the Staudinger reaction. Subsequent heating of the reaction mixture induces an intramolecular aza-Wittig reaction, leading to cyclization and formation of the desired diamino derivatives of bis-1,2,4-oxadiazole in yields ranging from 72-92%. nih.govbenthamdirect.com

Method II (One-Pot): The target compounds can also be synthesized in a one-pot reaction by treating diaziglyoxime with triphenylphosphine and isocyanates in toluene at 115°C. This more direct approach provides the final products in yields of 53-71%. nih.govbenthamdirect.com

This tandem reaction sequence provides a powerful and versatile method for accessing complex diamino bis-1,2,4-oxadiazole systems. nih.gov

Table 1: Examples of N,N'-disubstituted-[3,3'-bi(1,2,4-oxadiazole)]-5,5'-diamines synthesized via Tandem Staudinger/Aza-Wittig Reaction (Method I). nih.gov

| Compound ID | Substituent (R) | Yield (%) | Melting Point (°C) |

| 4a | Phenyl | 92 | 246.5-247.5 |

| 4d | 4-Fluorophenyl | 85 | 227-234 |

| 4e | 3-Chlorophenyl | 82 | 247-252 |

| 4h | Cyclohexyl | 72 | 199-201 |

One-Pot Reaction Strategies for Substituted 1,2,4-Oxadiazoles

One-pot synthesis methodologies for substituted 1,2,4-oxadiazoles are highly valued in medicinal and materials chemistry for their efficiency, atom economy, and operational simplicity. researchgate.net These strategies circumvent the need for isolating intermediates, thereby reducing reaction times and simplifying purification processes. rsc.orgacs.org Various approaches have been developed, utilizing different starting materials, catalysts, and reaction conditions to afford a diverse range of 3,5-disubstituted 1,2,4-oxadiazoles. nih.gov

A prevalent one-pot strategy involves the reaction of nitriles, hydroxylamine hydrochloride, and aldehydes. In a base-mediated protocol, these three components react sequentially without the need for an external oxidant. researchgate.netrsc.org The process begins with the base-promoted formation of an amidoxime from the nitrile and hydroxylamine. This intermediate then reacts with an aldehyde to form a 4,5-dihydro-1,2,4-oxadiazole, which is subsequently oxidized by another molecule of the aldehyde to yield the final 3,5-disubstituted 1,2,4-oxadiazole. rsc.orgdntb.gov.ua

Another significant one-pot approach is the condensation of amidoximes with carboxylic acids or their derivatives, such as esters. researchgate.nettcgls.com A notable development is the use of a superbase medium, like MOH/DMSO (where M is a metal cation like Na+ or K+), which facilitates the condensation of amidoximes and carboxylic acid esters at room temperature. researchgate.netscispace.com This method is advantageous for its mild conditions and broad substrate scope, accommodating various alkyl, aryl, and heteroaryl amidoximes and esters. researchgate.net Microwave assistance has also been effectively employed to accelerate these condensations, significantly shortening reaction times for the synthesis of variously disubstituted 1,2,4-oxadiazoles from carboxylic acids and amidoximes. rsc.orgresearchgate.net

Catalysis plays a crucial role in some one-pot syntheses. For instance, graphene oxide (GO) has been used as a metal-free catalyst that exhibits dual activity as both an acid catalyst and an oxidizing agent. nih.gov In this system, the reaction between a nitrile, hydroxylamine, and an aldehyde proceeds to the amidoxime intermediate, which then undergoes an oxidative cyclization with the aldehyde, facilitated by GO, to produce the 1,2,4-oxadiazole. nih.gov Similarly, a combination of p-Toluenesulfonic acid (PTSA) and Zinc Chloride (ZnCl₂) serves as an efficient catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. organic-chemistry.org

The following tables summarize research findings for selected one-pot synthetic methodologies.

Table 1: Graphene Oxide (GO) Catalyzed One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles nih.gov

This method involves a two-step, one-pot reaction starting from a nitrile and hydroxylamine hydrochloride to form the amidoxime intermediate, followed by the addition of an aldehyde and GO catalyst.

| Entry | Nitrile | Aldehyde | Catalyst Loading (mg) | Temperature (°C) | Yield (%) |

| 1 | Benzonitrile | Benzaldehyde | 10 | 80 | 73 |

| 2 | Benzonitrile | 4-Chlorobenzaldehyde | 10 | 80 | 85 |

| 3 | Benzonitrile | 4-Methylbenzaldehyde | 10 | 80 | 82 |

| 4 | Benzonitrile | 4-Methoxybenzaldehyde | 10 | 80 | 88 |

| 5 | 4-Methylbenzonitrile | Benzaldehyde | 10 | 80 | 79 |

| 6 | 4-Chlorobenzonitrile | Benzaldehyde | 10 | 80 | 75 |

Table 2: Base-Mediated One-Pot Synthesis from Nitriles and Aldehydes rsc.org

This protocol utilizes nitriles, hydroxylamine hydrochloride, and aldehydes with a base, where the aldehyde also functions as the oxidant.

| Entry | Nitrile | Aldehyde | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Benzonitrile | Benzaldehyde | K₂CO₃ | DMSO | 100 | 82 |

| 2 | 4-Chlorobenzonitrile | 4-Chlorobenzaldehyde | K₂CO₃ | DMSO | 100 | 85 |

| 3 | 4-Methylbenzonitrile | 4-Methylbenzaldehyde | K₂CO₃ | DMSO | 100 | 84 |

| 4 | 4-Methoxybenzonitrile | 4-Methoxybenzaldehyde | K₂CO₃ | DMSO | 100 | 80 |

| 5 | Benzonitrile | 4-Nitrobenzaldehyde | K₂CO₃ | DMSO | 100 | 75 |

| 6 | 3-Chlorobenzonitrile | 3-Chlorobenzaldehyde | K₂CO₃ | DMSO | 100 | 83 |

Table 3: Microwave-Assisted One-Pot Synthesis from Amidoximes and Carboxylic Acids rsc.org

This approach involves the coupling of a carboxylic acid and an amidoxime using a coupling agent, followed by microwave-induced cyclization.

| Entry | Carboxylic Acid | Amidoxime | Coupling Agent | Temperature (°C) | Time (min) | Yield (%) |

| 1 | Benzoic acid | Benzamidoxime | HBTU | 150 | 15 | 95 |

| 2 | 4-Chlorobenzoic acid | Benzamidoxime | HBTU | 150 | 15 | 92 |

| 3 | Acetic acid | Benzamidoxime | HBTU | 150 | 15 | 88 |

| 4 | Phenylacetic acid | 4-Chlorobenzamidoxime | HBTU | 150 | 15 | 90 |

| 5 | Benzoic acid | 4-Nitrobenzamidoxime | HBTU | 150 | 20 | 85 |

Reactivity and Transformation Pathways of 1,2,4 Oxadiazole 3,5 Diamine

Electronic Characterization of Ring Atoms and Potential Reaction Sites

The 1,2,4-oxadiazole (B8745197) ring is an electron-deficient system, a property that dictates the reactivity of its constituent atoms. nih.govresearchgate.net The distribution of electron density renders specific atoms within the ring susceptible to either electrophilic or nucleophilic attack.

Electrophilic Centers (C3, C5)

The carbon atoms at the C3 and C5 positions of the 1,2,4-oxadiazole ring are electron-poor and therefore act as electrophilic centers. chim.itnih.gov This electrophilicity is due to the electron-withdrawing effect of the adjacent electronegative oxygen and nitrogen atoms. nih.govresearchgate.net As a result, these positions are susceptible to attack by nucleophiles. chim.itnih.gov The presence of electron-withdrawing groups attached to these carbons can further enhance their electrophilic character. researchgate.net In 1,2,4-oxadiazole-3,5-diamine, the amino groups, being electron-donating, may slightly mitigate this inherent electrophilicity compared to analogs with electron-withdrawing substituents.

Nucleophilic Centers (N2, N4)

The nitrogen atoms within the 1,2,4-oxadiazole ring exhibit nucleophilic properties. Specifically, the N4 atom is a potential site for protonation. nih.gov The N2 atom, due to the polarized and easily cleavable O–N bond, is notably electrophilic and plays a crucial role in certain rearrangement reactions. chim.it However, the exocyclic amino groups in this compound are the primary centers of nucleophilicity, capable of participating in reactions such as acylation and alkylation. Furthermore, the ring nitrogen at position 3 (N3) in the general 1,2,4-oxadiazole structure is described as having nucleophilic character. chim.it

| Ring Position | Atom | Electronic Character | Primary Reactivity |

|---|---|---|---|

| 1 | O | - | Involved in ring cleavage |

| 2 | N | Electrophilic | Site of attack in Boulton-Katritzky Rearrangement |

| 3 | C | Electrophilic | Susceptible to nucleophilic attack |

| 4 | N | Nucleophilic | Site of protonation |

| 5 | C | Electrophilic | Susceptible to nucleophilic attack |

Intramolecular Rearrangement Mechanisms

The inherent instability of the 1,2,4-oxadiazole ring, primarily due to the weak O-N bond, facilitates a variety of intramolecular rearrangements that lead to the formation of more stable heterocyclic structures. osi.lv

Thermal Ring Rearrangements (e.g., Boulton-Katritzky Rearrangement)

The Boulton-Katritzky rearrangement is a well-documented thermal transformation of 1,2,4-oxadiazoles. chim.it This reaction involves an intramolecular nucleophilic substitution where a nucleophilic atom (Z) within a three-atom side chain at the C3 position attacks the electrophilic N2 atom of the oxadiazole ring. chim.it This attack leads to the cleavage of the weak O-N bond, with the oxygen atom acting as a leaving group, and results in a new, more stable heterocyclic ring. chim.it For this rearrangement to occur, the side chain must contain a nucleophilic center. Given that this compound possesses an amino group at the C3 position, derivatives of this compound could potentially undergo this type of rearrangement if the amino group is appropriately functionalized to contain a suitable nucleophilic atom in the side chain. acs.orgnih.govrsc.org

Photochemical Induced Transformations

The 1,2,4-oxadiazole ring is susceptible to photochemical rearrangements, typically initiated by the photo-induced cleavage of the labile O-N bond. chim.it Irradiation of 3-amino-1,2,4-oxadiazoles can lead to the formation of various products depending on the reaction conditions and the nature of the substituents. chim.itrsc.org

Common photochemical pathways for 3-amino substituted 1,2,4-oxadiazoles include:

Ring Contraction-Ring Expansion (RCRE): This route leads to the formation of isomeric 1,3,4-oxadiazoles. chim.itnih.gov

Internal-Cyclization Isomerization (ICI): This pathway can result in the formation of a regioisomeric 1,2,4-oxadiazole. chim.itnih.gov

Migration-Nucleophilic Attack-Cyclization (MNAC): A third competitive route observed in these systems. osi.lvnih.gov

These transformations proceed through reactive open-chain intermediates that can have zwitterionic, bi-radical, or nitrene-like characteristics. chim.it The final product is determined by the subsequent thermal reactions of these intermediates. nih.gov

ANRORC-Type Rearrangements

The ANRORC (Addition of a Nucleophile, Ring Opening, and Ring Closure) mechanism is another significant transformation pathway for heterocyclic systems, including 1,2,4-oxadiazoles. osi.lvwikipedia.orgacs.org This reaction is initiated by the nucleophilic attack on an electrophilic carbon of the ring (typically C5), followed by the opening of the heterocyclic ring to form an open-chain intermediate. chim.it Subsequent ring closure, involving a different set of atoms, leads to a new heterocyclic product. chim.it

In the context of 1,2,4-oxadiazoles, bidentate nucleophiles like hydrazine (B178648) can attack the electrophilic C5 position, leading to an intermediate that undergoes ring opening and subsequent closure to form new five- or six-membered rings. chim.it This type of rearrangement highlights the dual role of the 1,2,4-oxadiazole ring as a 1,3-dielectrophile, with both C3 and C5 carbons being susceptible to nucleophilic attack. chim.it

| Rearrangement Type | Inducing Condition | Key Mechanistic Step | Potential Product(s) |

|---|---|---|---|

| Boulton-Katritzky | Thermal | Intramolecular nucleophilic attack on N2 | Various heterocycles (e.g., triazoles, imidazoles) |

| Photochemical (RCRE) | UV Irradiation | O-N bond cleavage, ring contraction-expansion | 1,3,4-Oxadiazoles |

| Photochemical (ICI) | UV Irradiation | O-N bond cleavage, internal cyclization | Regioisomeric 1,2,4-Oxadiazoles |

| ANRORC | Nucleophilic Attack | Addition of nucleophile, ring-opening, ring-closure | Various heterocycles (e.g., triazoles, indazoles) |

Chemical Modifications at the Diamine Functionalities

The amino groups of this compound serve as reactive sites for chemical modifications, particularly for the synthesis of energetic materials. These transformations focus on introducing explosophoric groups, such as nitro functionalities, and forming energetic salts to enhance properties like density, detonation velocity, and thermal stability.

Nitration Reactions

The introduction of nitro groups onto the diamine core to form nitramines is a key strategy for increasing the energetic output of the molecule. Research has explored various methods to achieve this transformation, revealing that reaction conditions are critical to the outcome.

One synthetic route involves a multi-step process to achieve selective nitration. The process begins with the acylation of this compound with a reagent like ethyl chloroformate. researchgate.net This step selectively protects one of the amino groups. The subsequent nitration of the resulting intermediate yields the mononitrated product, 3-amino-5-nitramino-1,2,4-oxadiazole. researchgate.net This intermediate can then be acidified to produce the final compound.

Direct nitration of similar heterocyclic diamines has been shown to be highly dependent on the concentration of the nitrating agent. For instance, in related fused pyrimidine (B1678525) diamine systems, the use of concentrated nitric acid selectively yields the nitramine derivative. rsc.orgrsc.org Conversely, using lower concentrations of nitric acid (<70%) can lead to the formation of nitrate (B79036) salts or even ring-opening hydrolysis products. rsc.orgrsc.org While not directly reported for this compound, this highlights the sensitivity of the nitration reaction and the potential for undesired side reactions, such as the formation of an oxadiazolone instead of the target nitramine, which has been observed in related azo-1,2,4-oxadiazole compounds. researchgate.net

The nitration of a dimeric analogue, 5,5′-diamino-3,3′-bi(1,2,4-oxadiazole), using 95% fuming nitric acid successfully produced the corresponding 5,5′-dinitramino-3,3′-bi(1,2,4-oxadiazole), demonstrating that under sufficiently strong conditions, both amino groups on similar scaffolds can be converted to nitramines. rsc.org

Formation of Energetic Salts

The acidic protons on the nitramine groups of nitrated this compound derivatives allow for the formation of energetic salts through acid-base reactions with nitrogen-rich bases. This strategy is employed to improve physicochemical properties, such as increasing density and thermal stability while often reducing mechanical sensitivity.

Following the synthesis of 3-amino-5-nitramino-1,2,4-oxadiazole, treatment with bases like ammonia (B1221849) or hydroxylamine (B1172632) in a solvent such as methanol (B129727) leads to the formation of the corresponding ammonium (B1175870) and hydroxylammonium salts. researchgate.net

A similar approach has been applied to the dinitrated dimer, 5,5′-dinitramino-3,3′-bi(1,2,4-oxadiazole). By treating this compound with various energetic bases, a series of salts with nitrogen-rich cations have been prepared. rsc.org The resulting salts often exhibit enhanced energetic performance and thermal stability compared to the neutral parent compound. For example, the hydroxylammonium salt of 5,5′-dinitramino-3,3′-bi(1,2,4-oxadiazole) shows a favorable combination of high density, good detonation performance, and a decomposition temperature of 190 °C. rsc.org In contrast, the guanidinium (B1211019) salt demonstrates exceptional thermal stability, with a decomposition temperature of 317 °C. rsc.org

The table below summarizes the properties of selected energetic salts derived from a related dinitramino-bi(1,2,4-oxadiazole) compound, illustrating the effect of different cations on the material's properties. rsc.org

| Cation | Density (g cm⁻³) | Decomposition Temp. (°C) | Detonation Pressure (GPa) | Detonation Velocity (m s⁻¹) |

|---|---|---|---|---|

| Hydroxylammonium | 1.879 | 190 | 36.2 | 8916 |

| Guanidinium | 1.770 | 317 | 31.7 | 8513 |

Stability and Degradation Pathways of the 1,2,4-Oxadiazole Ring

The stability of the 1,2,4-oxadiazole ring is a critical factor in its application. The ring is characterized by low aromaticity and a relatively weak O-N bond, which makes it susceptible to cleavage and rearrangement under certain conditions. chim.itresearchgate.net

Studies on 1,2,4-oxadiazole derivatives have shown that the ring's stability is significantly influenced by pH. nih.gov The degradation pathway often involves the opening of the heterocyclic ring. The mechanism of this degradation is pH-dependent:

At low pH (acidic conditions): The degradation is initiated by the protonation of the N-4 atom of the oxadiazole ring. This activation facilitates a nucleophilic attack on the C-5 methine carbon, leading to the opening of the ring to form an aryl nitrile degradation product. nih.gov

At high pH (basic conditions): The degradation proceeds via a direct nucleophilic attack on the C-5 methine carbon. This generates an unstable anionic intermediate on the N-4 atom. In the presence of a proton source like water, this intermediate captures a proton, which facilitates the cleavage of the ring. nih.gov In the absence of a proton donor, the anion can revert to the stable parent compound. nih.gov

The 1,2,4-oxadiazole ring generally exhibits good thermal stability. For example, 3,5-diphenyl-1,2,4-oxadiazole (B189376) is thermally stable at temperatures up to 600 °C, though decomposition occurs at higher temperatures of 700-800 °C. researchgate.net However, the inherent susceptibility of the O-N bond to reduction means that the ring can undergo facile transformations into more stable heterocyclic systems, a characteristic that must be considered during synthesis and functionalization. researchgate.netmdpi.com

Structure Reactivity and Structure Property Relationships in 1,2,4 Oxadiazole 3,5 Diamine Systems

Conformational Analysis and Tautomeric Equilibria of the Diamine Substituents

Furthermore, the diamine substituents can exist in different tautomeric forms. The primary amino (-NH2) form is generally considered the most stable. However, under certain conditions, a tautomeric equilibrium with the imino (-NH) form may exist. This equilibrium can be influenced by factors such as the solvent, temperature, and the electronic nature of any further substituents on the amino groups. The potential for tautomerism is a critical consideration as the different forms will exhibit distinct chemical reactivity and hydrogen bonding capabilities.

Table 1: Potential Tautomeric Forms of 1,2,4-Oxadiazole-3,5-diamine

| Tautomer Name | Structural Formula | Key Features |

|---|---|---|

| Diamino | C2H4N4O | Both substituents are in the amino (-NH2) form. |

| Amino-imino | C2H4N4O | One amino (-NH2) group and one imino (=NH) group. |

| Diimino | C2H4N4O | Both substituents are in the imino (=NH) form. |

Influence of Substituent Variation on Electronic Structure and Chemical Reactivity

The introduction of substituents onto the diamine groups can significantly alter the electronic properties and steric environment of the this compound system, thereby influencing its chemical reactivity and the outcome of chemical reactions.

Electronic Effects (e.g., Inductive and Resonance) of Substituents

The 1,2,4-oxadiazole (B8745197) ring itself is electron-withdrawing in nature. researchgate.net This property influences the electron density on the attached amino groups. The introduction of substituents on these amino groups can either enhance or counteract this effect.

Electron-donating groups (EDGs) , such as alkyl groups, will increase the electron density on the nitrogen atoms of the diamine substituents through an inductive effect. This, in turn, can increase the nucleophilicity of the amino groups, making them more reactive towards electrophiles.

Electron-withdrawing groups (EWGs) , such as acyl or nitro groups, will decrease the electron density on the amino nitrogens through both inductive and resonance effects. This will reduce their nucleophilicity and basicity. The electron-withdrawing character of the 1,2,4-oxadiazole ring is more pronounced at the C5 position compared to the C3 position. nih.gov

The interplay of these electronic effects can be harnessed to modulate the reactivity of the molecule for specific synthetic applications.

Steric Effects and their Impact on Reaction Outcomes

The size and spatial arrangement of substituents on the diamine groups can impose steric hindrance, which can significantly affect the accessibility of the reactive centers and influence the regioselectivity and stereoselectivity of reactions.

For instance, bulky substituents on one of the amino groups can hinder the approach of a reagent to that site, favoring reaction at the less hindered amino group. In reactions involving the formation of new bonds to the amino nitrogens, the steric bulk of the incoming reagent and the substituents on the diamine will play a crucial role in determining the feasibility and rate of the reaction. The presence of sterically demanding groups can also influence the conformational preferences of the molecule, further impacting its reactivity.

Structural Determinants of Molecular Interaction Specificity

The specific arrangement of structural features in derivatives of this compound is critical for determining their ability to interact with other molecules in a specific manner, a key aspect in the design of compounds with desired chemical properties.

Mapping Key Structural Features for Desired Chemical Properties

The design of this compound derivatives with specific chemical properties relies on understanding how different structural elements contribute to molecular recognition. The amino groups at the 3 and 5 positions are key hydrogen bond donors. The nitrogen atoms within the oxadiazole ring can act as hydrogen bond acceptors. By strategically placing substituents, it is possible to create a molecule with a specific three-dimensional arrangement of these interaction points.

Exploration of Hydrophobic and Halogenated Substituents

The introduction of hydrophobic and halogenated substituents onto the this compound scaffold can impart distinct chemical properties and influence intermolecular interactions.

Hydrophobic Substituents: The addition of nonpolar groups, such as long alkyl or aryl moieties, increases the lipophilicity of the molecule. This can be crucial for its solubility in nonpolar solvents and its ability to engage in hydrophobic interactions. These interactions are important in various chemical and biological systems, for example, in the binding of a molecule to the hydrophobic pocket of an enzyme.

Halogenated Substituents: The incorporation of halogen atoms (fluorine, chlorine, bromine, iodine) can have multiple effects. Their high electronegativity can introduce a significant electronic perturbation, altering the reactivity of the molecule. Furthermore, halogen atoms can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species. This can provide an additional level of specificity in molecular recognition.

Table 2: Effects of Substituent Classes on Molecular Properties

| Substituent Class | Example | Primary Electronic Effect | Primary Steric Effect | Potential Impact on Interactions |

|---|---|---|---|---|

| Alkyl | Methyl, Ethyl | Electron-donating (inductive) | Varies with size | Increased hydrophobicity |

| Aryl | Phenyl | Can be electron-donating or -withdrawing (resonance and inductive) | Can be significant | π-π stacking, hydrophobic interactions |

| Acyl | Acetyl | Electron-withdrawing (resonance and inductive) | Moderate | Hydrogen bond acceptor |

| Halogen | Fluoro, Chloro | Electron-withdrawing (inductive) | Minimal for F, increases down the group | Halogen bonding, altered polarity |

Effect of Hydrogen-Bonding Moieties on Molecular Recognition

The molecular architecture of this compound is rich with functionalities capable of engaging in hydrogen bonding, a critical factor in molecular recognition and the formation of supramolecular structures. The two primary amino groups at the 3- and 5-positions of the oxadiazole ring serve as potent hydrogen bond donors. Concurrently, the nitrogen atoms within the heterocyclic ring and the oxygen atom act as hydrogen bond acceptors. This distribution of donor and acceptor sites allows for a variety of intermolecular interactions.

While specific experimental studies on the molecular recognition patterns of this compound are not extensively detailed in the available literature, the principles of hydrogen bonding in analogous systems provide a strong basis for understanding its behavior. The amino substituents are known to significantly influence the physical and pharmaceutical properties of oxadiazole isomers, largely due to variations in hydrogen bond acceptor and donor strength. rsc.org The oxadiazole scaffold is recognized for its capacity to engage in hydrogen bonding with biological receptor sites, a property that is enhanced by the presence of amino groups. iucr.org

The amino groups can form hydrogen bonds with suitable acceptor atoms, such as oxygen or nitrogen, on other molecules. Simultaneously, the lone pairs of electrons on the ring nitrogen and oxygen atoms can accept hydrogen atoms from donor groups on adjacent molecules. This dual functionality is crucial for the formation of defined, stable intermolecular assemblies. In related heterocyclic systems, such as those containing imidazole (B134444) rings, it has been observed that the presence of hydrogen bond donors and acceptors directly attached to the ring often leads to the formation of dimeric structures. researchgate.net A similar propensity for dimerization or the formation of more extended hydrogen-bonded networks can be anticipated for this compound.

Computational studies on related amino-substituted azole compounds have demonstrated that all nitrogen atoms of the ring and the hydrogen atoms of the amino groups can participate in hydrogen bonding. nih.gov The strength and nature of these interactions are influenced by the electronic environment of the molecule. For instance, resonance-assisted hydrogen bonds (RAHBs), where the donor and acceptor are part of a π-conjugated system, can exhibit partial covalent character, leading to enhanced stability of the resulting molecular assemblies. rsc.org

The table below summarizes the potential hydrogen bonding sites in this compound.

| Functional Group | Role in Hydrogen Bonding | Potential Interacting Partners |

|---|---|---|

| Amino Groups (-NH2) at C3 and C5 | Donor | Oxygen, Nitrogen, or Halogen atoms on other molecules |

| Ring Nitrogen Atoms (N2 and N4) | Acceptor | Hydrogen atoms from -OH, -NH, or -CH groups |

| Ring Oxygen Atom (O1) | Acceptor | Hydrogen atoms from -OH, -NH, or -CH groups |

Correlations between Structural Features and Performance Characteristics in Advanced Materials

The structural attributes of this compound and its derivatives have a profound impact on their performance characteristics, particularly in the field of advanced energetic materials. The presence of the nitrogen-rich oxadiazole ring, combined with amino groups, contributes to a high heat of formation, a desirable property for energetic compounds.

Research into energetic materials based on the 1,2,4-oxadiazole backbone has revealed that intermolecular interactions, such as hydrogen bonding and π-π stacking, are key determinants of sensitivity and energy density. harvard.edu A high density of hydrogen bonds within the crystal structure of these materials is often correlated with reduced sensitivity to mechanical stimuli like impact and friction, as well as increased thermal stability. harvard.edu

For instance, in derivatives of 1,2,4-oxadiazole, the presence of amino groups facilitates the formation of extensive hydrogen bond networks. In the case of 3-((5-nitro-2H-tetrazol-2-yl)methyl)-5-amine-1,2,4-oxadiazole, strong intermolecular hydrogen bonds contribute to a higher density and enhanced stability of the material. iucr.org The amino groups act as hydrogen bond donors, while the nitrogen atoms of the heterocyclic rings serve as acceptors, leading to a tightly packed and stable crystal lattice.

The following table presents data on the performance characteristics of selected energetic materials that incorporate the amino-substituted 1,2,4-oxadiazole motif, illustrating the structure-property relationships.

| Compound | Key Structural Features | Performance Characteristic | Reference |

|---|---|---|---|

| 5,5′-Diamino-3,3′-azo-1,2,4-oxadiazole | Azo-linked bis(3-amino-1,2,4-oxadiazole) | Impact Insensitive | rsc.org |

| Hydrazinium (B103819) salt of a nitramino-functionalized 1,2,4-oxadiazole derivative | Extensive hydrogen bonding and π-π stacking | High Detonation Performance (vD = 8,822 m/s), Low Sensitivity (IS = 40 J) | harvard.edu |

| 3-((5-nitro-2H-tetrazol-2-yl)methyl)-5-amine-1,2,4-oxadiazole (NTOA) | Amino group and N-CH2-C linkage | Presence of strong intermolecular hydrogen bonds enhancing density and stability | iucr.org |

Computational and Theoretical Investigations of 1,2,4 Oxadiazole 3,5 Diamine

Quantum Chemical Characterization

Quantum chemical calculations are fundamental to understanding the electronic and geometric properties of a molecule at the atomic level.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For a compound like 1,2,4-oxadiazole-3,5-diamine, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311G(d,p), would be employed to determine key electronic properties. researchgate.net

Studies on related amino-substituted 1,2,4-oxadiazoles have shown that the amino groups act as strong electron-donating groups, significantly influencing the electron distribution within the heterocyclic ring. acs.org This would be expected for this compound as well. The presence of two amino groups at positions 3 and 5 would likely lead to a considerable increase in the electron density of the oxadiazole ring, affecting its aromaticity and reactivity.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining a molecule's reactivity. In the case of this compound, the HOMO is expected to be localized primarily on the amino groups and the nitrogen atoms of the oxadiazole ring, while the LUMO would likely be distributed over the C-O-N framework of the ring. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity. The strong electron-donating nature of the two amino groups would be expected to raise the energy of the HOMO and potentially lower the energy of the LUMO, resulting in a smaller HOMO-LUMO gap compared to the unsubstituted 1,2,4-oxadiazole (B8745197).

A hypothetical table of calculated electronic properties for this compound, based on typical values for similar compounds, is presented below.

| Property | Expected Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Indicates the overall polarity of the molecule. |

Note: These values are illustrative and would need to be confirmed by specific DFT calculations for this compound.

Ab initio calculations, which are based on first principles without the use of empirical parameters, can provide highly accurate predictions of molecular properties. Methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more intensive than DFT, could be used to obtain benchmark data for the geometry, vibrational frequencies, and other properties of this compound.

These calculations would provide a precise determination of bond lengths, bond angles, and dihedral angles. For instance, the C-NH2 and N-H bond lengths and the H-N-H bond angles of the amino groups would be of particular interest, as would the geometry of the 1,2,4-oxadiazole ring itself. The planarity of the molecule and the rotational barriers of the amino groups could also be investigated.

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and assessing the stability of a molecule over time. nih.gov For this compound, MD simulations would involve calculating the forces on each atom and solving the equations of motion to simulate the molecule's dynamic behavior.

The primary focus of MD simulations for this molecule would be to sample the rotational conformations of the two amino groups. While the 1,2,4-oxadiazole ring is rigid, the C-N bonds of the amino groups have rotational freedom. MD simulations would reveal the preferred orientations of these groups and the energy barriers between different conformations. This is important for understanding how the molecule might interact with other molecules, such as in a biological system or a crystal lattice.

The stability of the molecule could also be assessed by monitoring key structural parameters, such as bond lengths and angles, over the course of the simulation. Any significant deviations from the equilibrium geometry could indicate instability under the simulated conditions. In studies of other 1,2,4-oxadiazole derivatives, MD simulations have been used to understand the stability of these compounds when interacting with biological targets. nih.govmdpi.com

Reaction Mechanism Elucidation through Computational Mapping

Computational methods are invaluable for mapping out the potential energy surface of a chemical reaction, thereby elucidating its mechanism.

The synthesis of 1,2,4-oxadiazoles typically involves the cyclization of an O-acyl amidoxime (B1450833) intermediate. nih.gov For this compound, a plausible synthetic route would involve the reaction of a suitable amidoxime with a source of the second amino group.

Reaction coordinate analysis could be used to study the mechanism of this cyclization. A reaction coordinate, which is a geometric parameter that changes continuously along the reaction pathway, would be chosen to represent the progress of the reaction. By calculating the energy of the system at various points along this coordinate, a potential energy profile can be constructed. This profile would reveal the energy of the reactants, products, any intermediates, and the transition state.

For example, the formation of the 1,2,4-oxadiazole ring from an O-acylated amidoxime precursor could be modeled by defining the reaction coordinate as the distance between the nucleophilic nitrogen and the electrophilic carbon that form a new bond in the ring. The resulting energy profile would show the activation energy required for the cyclization to occur.

The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. Identifying and characterizing the transition state is crucial for understanding the reaction mechanism and predicting the reaction rate.

Computational methods can be used to locate the transition state structure on the potential energy surface. This is typically done by searching for a stationary point with one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. Once the transition state structure is found, its geometry and energy can be analyzed.

For the cyclization reaction to form this compound, the transition state would likely involve a partially formed bond between the nucleophilic nitrogen and the electrophilic carbon, as well as the beginning of the departure of a leaving group (such as water). The energy of this transition state, relative to the reactants, would determine the activation energy of the reaction. A representative table of activation energies for related 1,2,4-oxadiazole formations is provided below.

| Reaction Step | Reactants | Products | Calculated Activation Energy (kcal/mol) |

| Cyclization | O-acyl amidoxime | 1,2,4-oxadiazole | 15-25 |

| Dehydration | Hydroxylated intermediate | 1,2,4-oxadiazole | 10-20 |

Note: These are typical ranges for activation energies in 1,2,4-oxadiazole synthesis and would need to be calculated specifically for the formation of this compound.

Predictive Modeling for Chemical Behavior and Synthesis Accessibility

Computational modeling serves as a powerful tool in the a priori assessment of chemical behavior and the feasibility of synthetic pathways for novel compounds like this compound. Predictive studies for this compound have primarily centered on its energetic characteristics, leveraging quantum chemical calculations to forecast its performance and stability as a high-energy material.

Theoretical investigations have been instrumental in understanding the structure-property relationships of this compound and its derivatives. Density Functional Theory (DFT) calculations, for instance, have been employed to analyze its molecular and vibrational structure. researchgate.net Such computational models provide insights into bond lengths, bond angles, and vibrational frequencies, which are crucial for predicting the compound's stability and reactivity.

In the context of its application as an energetic material, predictive modeling has been used to estimate its handling sensitivity. As part of a large-scale study on high explosives, this compound was included in a dataset to develop models that correlate molecular and chemical descriptors with drop-weight impact sensitivity. nih.gov These models utilize properties such as heat of explosion, oxygen balance, and the presence of specific functional groups to predict the material's response to physical stimuli.

Regarding synthesis accessibility, computational approaches can help in evaluating potential synthetic routes. For this compound, known synthetic pathways, such as the reaction of dicyanamide (B8802431) with hydroxylamine (B1172632) hydrochloride, have been documented. acs.org While specific predictive modeling of its synthesis accessibility is not extensively detailed in the available literature, the existing synthetic methods provide a basis for computational chemists to explore and optimize reaction conditions, potentially leading to more efficient and scalable production processes. For instance, quantum chemical calculations can be used to study reaction mechanisms and identify potential intermediates and transition states, thereby guiding experimental synthesis efforts. colab.ws

The table below summarizes some of the predicted and experimentally determined properties of a derivative of this compound, N³-(2,2,2-Trinitroethyl)-1,2,4-oxadiazole-3,5-diamine, which highlights the utility of predictive calculations in the field of energetic materials. researchgate.net

| Property | Calculated Value | Experimental Value |

| Detonation Velocity (km/s) | 8.9 | - |

| Detonation Pressure (GPa) | 35.1 | - |

| Impact Sensitivity (J) | - | > 40 |

| Friction Sensitivity (N) | - | > 360 |

Data for N³-(2,2,2-Trinitroethyl)-1,2,4-oxadiazole-3,5-diamine, a derivative of the subject compound.

In Silico Screening and Molecular Docking Studies for Interaction Analysis

While the 1,2,4-oxadiazole scaffold is a common motif in medicinal chemistry, leading to numerous in silico screening and molecular docking studies of its various derivatives against a wide range of biological targets, mdpi.comnih.govnih.gov a comprehensive review of the scientific literature reveals a notable absence of such studies specifically for the parent compound, this compound.

The existing body of research on this particular molecule has been predominantly focused on its synthesis, characterization, and computational analysis of its energetic properties and photochemical decomposition pathways. researchgate.netacs.orgresearcher.life These studies have utilized quantum chemical methods to investigate its molecular structure, stability, and potential as a high-energy material.

However, there are no readily available reports of this compound being subjected to in silico screening against biological databases of proteins or other macromolecules to identify potential therapeutic targets. Consequently, there is also a lack of published molecular docking studies detailing its binding modes and interaction patterns with any specific biological receptors or enzymes.

This indicates a significant gap in the scientific exploration of this compound, particularly concerning its potential applications in pharmacology and drug discovery. Future research endeavors could explore the virtual screening of this compound against various protein families to uncover potential biological activities, which could then be validated through experimental assays. Such studies would be crucial in expanding the known chemical and biological profile of this compound beyond its current scope in materials science.

Advanced Applications and Material Science Orientations of 1,2,4 Oxadiazole 3,5 Diamine Scaffolds

High-Energy Density Material Development

The high nitrogen content and the inherent heat of formation of the 1,2,4-oxadiazole (B8745197) ring make it a promising building block for the development of high-energy density materials (HEDMs). The diamino-substitution pattern allows for the introduction of explosophoric groups, such as nitro (-NO₂) or nitramino (-NHNO₂), and the formation of energetic salts, which are crucial for tuning the performance and sensitivity of the resulting materials.

The synthesis of energetic components based on the 1,2,4-oxadiazole-3,5-diamine scaffold involves the chemical modification of the amino groups to introduce energy-rich functionalities. A common strategy is the nitration of the amino groups to form nitramino groups. For instance, derivatives like 5,5′-diamino-3,3′-bi(1,2,4-oxadiazole) can be synthesized and subsequently nitrated to produce dinitramine (B166585) compounds. rsc.org These dinitramines can then be neutralized with various nitrogen-rich bases to yield a series of energetic salts. rsc.org

Another approach involves the transformation of the amino groups into other energetic moieties. For example, 5,5′-diamino-3,3′-azo-1,2,4-oxadiazole has been synthesized by the oxidation of 3,5-diamino-1,2,4-oxadiazole. This azo-bridged compound can be further nitrated to yield 5,5′-dinitramino-3,3′-azo-1,2,4-oxadiazole, a planar energetic molecule with high density. The resulting compound can also be used to prepare a variety of nitrogen-rich salts.

The introduction of energetic groups like -ONO₂ and -NHNO₂ into 1,2,4-oxadiazole backbones is a key strategy for designing new energetic materials with a balance of high performance and good safety profiles. mdpi.com The synthesis of these compounds often involves multi-step reactions, starting from functionalized 1,2,4-oxadiazole precursors.

The performance of HEDMs is evaluated based on several key parameters, including detonation velocity (VD) and detonation pressure (P). These parameters are often calculated using specialized software to predict the energetic potential of newly synthesized compounds. Research into 1,2,4-oxadiazole-based energetic materials has shown that these compounds can exhibit excellent detonation performance, often superior to traditional explosives.

For example, a family of energetic materials incorporating -ONO₂ and -NHNO₂ moieties into 1,2,4-oxadiazole and 1,2,5-oxadiazole backbones has demonstrated high densities (1.75–1.83 g cm⁻³), high detonation velocities (7,809–8,822 m s⁻¹), and significant detonation pressures (27.2–35.2 GPa). mdpi.com One notable example, a hydrazinium (B103819) salt of a nitramino-functionalized oxadiazole derivative, exhibited a detonation velocity of 8,822 m s⁻¹ and a detonation pressure of 35.2 GPa, coupled with low sensitivity to impact and friction. mdpi.com

The table below presents the calculated detonation performance parameters for a selection of energetic compounds based on the 1,2,4-oxadiazole scaffold, illustrating their potential as high-performance explosives.

| Compound/Salt | Density (ρ) (g cm⁻³) | Detonation Velocity (VD) (m s⁻¹) | Detonation Pressure (P) (GPa) |

| Hydrazinium salt of [3-(4-nitroamino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-methylene nitrate (B79036) | 1.821 | 8,822 | 35.2 |

| Guanidinium (B1211019) bis(3-nitro-1,2,4-oxadiazol-5-yl)amide | - | 8,351 | 29.0 |

| bis(1,2,4-oxadiazole)bis(methylene) dinitrate | 1.832 | 8,180 | - |

| 3-((5-nitro-2H-tetrazol-2-yl) methyl)-1,2,4-oxadiazole (NTOM) | - | 7,909 | 24.80 |

| 3-nitramino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan | 1.65 | 7,810 | - |

Data sourced from multiple studies on energetic materials. mdpi.com

Strategic Use as Bioisosteric Replacements in Molecular Design

In medicinal chemistry, bioisosterism refers to the strategy of replacing a functional group within a biologically active molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. The 1,2,4-oxadiazole ring is recognized as a valuable bioisostere, particularly for amide and ester functionalities. nih.gov This is due to its similar size, geometry, and ability to participate in hydrogen bonding, while offering improved metabolic stability against hydrolysis by esterases and amidases. nih.gov

The this compound scaffold presents a unique case for bioisosteric replacement. The diamino substitution pattern allows it to mimic functionalities beyond simple amides or esters. For example, the 3,5-diamino arrangement could potentially serve as a bioisosteric replacement for a guanidine (B92328) group or other related functionalities that are important for receptor binding in various biological targets. The two amino groups can act as hydrogen bond donors, and the ring nitrogen atoms can act as hydrogen bond acceptors, creating a specific interaction pattern.

While the broader class of amino-substituted 1,2,4-oxadiazoles has been evaluated for their pharmaceutical properties, the specific application of this compound as a bioisostere is an area that warrants further investigation. Its unique electronic and hydrogen bonding capabilities could be strategically employed in the design of novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic properties.

Mimicry of Ester and Amide Functional Groups

A pivotal application of the 1,2,4-oxadiazole ring in medicinal chemistry is its role as a bioisostere for ester and amide functional groups. nih.govresearchgate.net Bioisosterism is a strategy used in drug design to substitute one functional group with another that has similar physical or chemical properties, with the goal of enhancing the pharmacological or toxicological profile of a compound. nih.gov

Esters and amides are common functionalities in many biologically active molecules. However, they are often susceptible to enzymatic cleavage by esterases and amidases in the body, leading to rapid metabolism and reduced bioavailability. The 1,2,4-oxadiazole ring serves as an effective mimic of these groups because it is significantly more resistant to hydrolysis. nih.gov This increased metabolic stability can lead to improved pharmacokinetic properties for drug candidates.

The structural and electronic similarities that allow for this mimicry are rooted in the arrangement of atoms within the 1,2,4-oxadiazole heterocycle. The ring can replicate the hydrogen bonding capabilities and steric profile of the amide or ester group it replaces, allowing it to maintain necessary interactions with biological targets like receptors or enzymes. For instance, the nitrogen atoms in the oxadiazole ring can act as hydrogen bond acceptors, similar to the carbonyl oxygen in amides and esters. This substitution has been successfully employed to increase the hydrolytic resistance of molecules in drug discovery programs. nih.gov

Below is a table comparing the key properties of amide/ester groups with the 1,2,4-oxadiazole ring as a bioisostere.

| Feature | Amide/Ester Functional Groups | 1,2,4-Oxadiazole Ring | Advantage of Mimicry |

| Metabolic Stability | Susceptible to hydrolysis by amidases/esterases | Resistant to hydrolysis nih.gov | Increased in vivo half-life and bioavailability. |

| Hydrogen Bonding | Carbonyl oxygen acts as a hydrogen bond acceptor. | Ring nitrogen atoms can act as hydrogen bond acceptors. | Preserves key interactions with biological targets. |

| Conformation | Can adopt various conformations; peptide bonds have some rotational restriction. | Rigid, planar structure. | Provides a more defined orientation for interacting groups. |

| Polarity | Polar functional groups. | Polar heterocycle. | Maintains similar solubility and interaction profiles. |

Application as Flat Aromatic Linkers in Molecular Frameworks

Beyond its use as a bioisostere, the 3,5-disubstituted 1,2,4-oxadiazole scaffold is an important structural component in material science. researchgate.net Its inherent properties make it an excellent candidate for use as a flat, aromatic linker in the construction of larger, well-defined molecular frameworks, such as polymers and potentially metal-organic frameworks (MOFs).

The key characteristics that make the 1,2,4-oxadiazole ring a valuable linker include:

Planarity and Rigidity: The aromatic nature of the heterocycle results in a flat and rigid structure. This conformational rigidity is highly desirable when constructing ordered materials, as it allows for predictable and controlled assembly of molecules into larger superstructures.

Defined Geometry: The substitution pattern at the 3- and 5-positions creates a linear or near-linear vector for extending molecular chains. This well-defined geometry is crucial for designing materials with specific porous structures or electronic properties.

Chemical Stability: The 1,2,4-oxadiazole ring is chemically robust and generally exhibits high thermal stability, which is a critical requirement for many applications in materials science.

These linkers can be incorporated into polymers to enhance their thermal stability and modify their optical properties. For example, aromatic polyimides containing oxadiazole units have been shown to possess high glass-transition and decomposition temperatures. chemsrc.com The electron-deficient nature of the oxadiazole ring can also be exploited to create materials with specific electronic or photoluminescent properties.

Utilization in Chemical Probe Design and Research Tool Development

The 1,2,4-oxadiazole scaffold is a versatile platform for the development of chemical probes and research tools designed to investigate biological systems. A chemical probe is a small molecule designed to interact with a specific biological target, such as a protein, to study its function. The stable and synthetically accessible nature of the 1,2,4-oxadiazole core allows for systematic structural modifications to optimize potency, selectivity, and other properties required for a high-quality research tool.

Researchers have utilized 1,2,4-oxadiazole derivatives to create a variety of research tools:

Enzyme Activators and Inhibitors: Because of its bioisosteric properties, the oxadiazole ring has been incorporated into molecules designed to interact with enzyme active sites. For example, a series of 3-aryl-5-aryl-1,2,4-oxadiazoles were developed as novel apoptosis inducers through the activation of caspase-3, a key enzyme in the apoptotic pathway. mdpi.com Such compounds are invaluable tools for studying the mechanisms of programmed cell death.

Receptor Ligands: The rigid framework of the oxadiazole ring helps to position functional groups in specific orientations, making it an ideal scaffold for designing ligands that bind to cellular receptors with high affinity and selectivity.

Probes for Bioimaging: Derivatives of 3,5-diphenyl-1,2,4-oxadiazole (B189376) have been synthesized and evaluated as potential probes for the in vivo imaging of beta-amyloid plaques, which are a hallmark of Alzheimer's disease. bohrium.com These tools are essential for diagnostics and for understanding disease progression.